molecular formula C7H3ClF3I B1581784 4-Chloro-3-iodobenzotrifluoride CAS No. 672-57-1

4-Chloro-3-iodobenzotrifluoride

Cat. No.: B1581784
CAS No.: 672-57-1
M. Wt: 306.45 g/mol
InChI Key: SSLWFPKNYZEOTH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzotrifluoride is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Chloro-3-iodobenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that this compound is used in chemical synthesis , suggesting that it likely interacts with various molecules depending on the specific reaction.

Mode of Action

4-Chloro-3-iodobenzotrifluoride is known to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . This suggests that the compound can participate in reactions that involve the formation of amide bonds.

Biochemical Pathways

Its use in the mizoroki-heck reaction suggests that it may be involved in carbon-carbon bond formation, which is a fundamental process in organic chemistry.

Pharmacokinetics

Its physical properties such as boiling point (58-60 °c/05 mmHg) and density (1973 g/mL at 25 °C) have been documented .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored at 2-8°C . These factors can affect the compound’s reactivity and its ability to participate in chemical reactions.

Future Directions

The future directions for the use and study of “1-Chloro-2-iodo-4-(trifluoromethyl)benzene” are not clear from the available information .

Preparation Methods

The synthesis of 4-Chloro-3-iodobenzotrifluoride can be achieved through several methods. One common approach involves the halogenation of 1-chloro-4-(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale halogenation processes with optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

4-Chloro-3-iodobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form dehalogenated products.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.

Comparison with Similar Compounds

4-Chloro-3-iodobenzotrifluoride can be compared with other halogenated benzenes, such as:

The presence of both chlorine and iodine atoms in this compound provides unique reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

1-chloro-2-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLWFPKNYZEOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217480
Record name 1-Chloro-2-iodo-4-(trifluoromethyl)benzene
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Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-57-1
Record name 4-Chloro-3-iodobenzotrifluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-4-(trifluoromethyl)benzene
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Record name 672-57-1
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Record name 1-Chloro-2-iodo-4-(trifluoromethyl)benzene
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Record name 1-chloro-2-iodo-4-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-chloro-2-iodo-4-(trifluoromethyl)benzene in the synthesis of MK-886?

A1: 1-Chloro-2-iodo-4-(trifluoromethyl)benzene serves as a crucial starting material in the multi-step synthesis of MK-886 []. It undergoes a series of transformations to ultimately become part of the halogenated benzyl bromide moiety, which is a key structural component of the final MK-886 molecule.

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